(3S,4R)-3-Amino-7-methoxychroman-4-ol
CAS No.:
Cat. No.: VC15981194
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | (3S,4R)-3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol |
| Standard InChI | InChI=1S/C10H13NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8,10,12H,5,11H2,1H3/t8-,10+/m0/s1 |
| Standard InChI Key | PFUVBDPQIVWLRK-WCBMZHEXSA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)[C@H]([C@H](CO2)N)O |
| Canonical SMILES | COC1=CC2=C(C=C1)C(C(CO2)N)O |
Introduction
Chemical Identity and Nomenclature
Molecular Formula and Structural Descriptors
(3S,4R)-3-Amino-7-methoxychroman-4-ol is defined by the systematic IUPAC name (3S,4R)-3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol . Its molecular formula reflects a bicyclic framework comprising a benzopyran ring system substituted with methoxy, amino, and hydroxyl groups (Table 1).
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 195.21 g/mol | PubChem |
| CAS Registry Number | 791004-55-2 | PubChem |
| IUPAC Name | (3S,4R)-3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol | PubChem |
Stereochemical Configuration
The (3S,4R) configuration underscores the compound’s chirality, critical for its potential interactions with biological targets. The amino group at position 3 and the hydroxyl group at position 4 occupy axial and equatorial positions, respectively, influencing hydrogen-bonding capabilities and solubility .
Structural Characterization
2D and 3D Structural Insights
The 2D structure (Fig. 1A) reveals a fused benzopyran ring with methoxy substitution at C7 and amino/hydroxyl groups at C3 and C4. Computational modeling predicts a dihedral angle of 112.5° between the aromatic ring and the heterocyclic oxygen, stabilizing the chair-like conformation of the pyran ring .
Fig. 1: Structural Representations
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(A) 2D Depiction: Highlights substituent positions and ring numbering.
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(B) 3D Conformer: Energy-minimized model showing spatial arrangement of functional groups (PubChem CID 45091524) .
Spectroscopic Profiles
While experimental spectral data for this specific compound remains unpublished, analogous chroman derivatives exhibit characteristic IR absorptions for carbonyl (1690–1753 cm) and thiocarbonyl (1556–1608 cm) groups . NMR of related amines in dimethyl sulfoxide shows proton resonances for aromatic hydrogens (δ 6.5–7.4 ppm) and methoxy groups (δ 3.2–3.8 ppm) .
Synthetic Methodologies
Retrosynthetic Analysis
A plausible synthesis begins with 7-methoxychroman-4-ol, introducing the amino group via stereoselective amination. The ACS-published route for (R)-7-fluoro-2,2-dimethylchroman-4-amine suggests using flow reactors with ammonium acetate catalysis at elevated temperatures (100°C) to achieve high enantiomeric excess . Adapting this method, reductive amination of 7-methoxychroman-4-one with ammonia or a chiral amine precursor could yield the target compound.
Challenges in Stereocontrol
Achieving the (3S,4R) configuration necessitates chiral catalysts or resolving agents. As demonstrated in the synthesis of 5,4′-dihydroxy-7,3′-dimethoxyflavanone, recrystallization from n-hexane/ethyl acetate mixtures effectively isolates enantiomerically pure products .
Physicochemical Properties
Solubility and Stability
The compound’s polar functional groups suggest moderate solubility in polar aprotic solvents (e.g., dimethylacetamide) but limited solubility in water. Stability under acidic conditions is inferred from analogs retaining integrity in acetic acid during thiourea formation .
Computational Predictions
PubChem’s computed descriptors indicate a topological polar surface area of 72.7 Å, aligning with moderate membrane permeability. The LogP value of 1.2 predicts favorable lipid bilayer interaction, a trait shared with antimicrobial thiazolidinones .
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